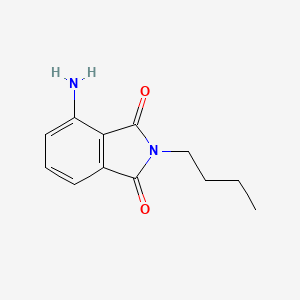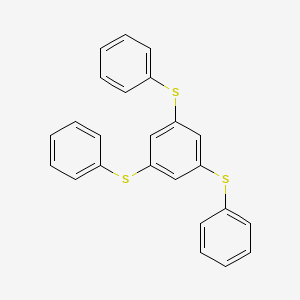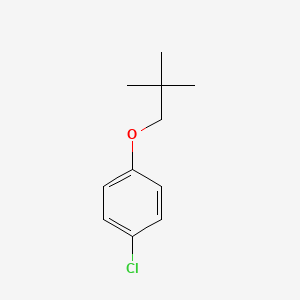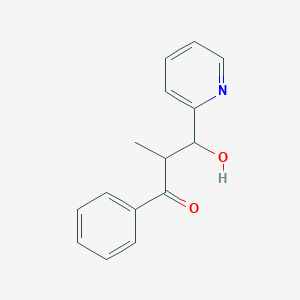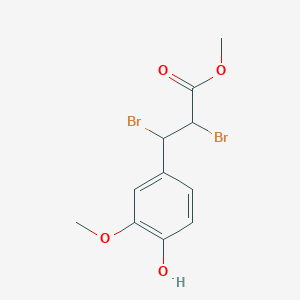
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of two bromine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a propanoate ester group
Vorbereitungsmethoden
The synthesis of Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the bromination of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and functional groups on the phenyl ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Has a different substitution pattern on the phenyl ring, leading to different reactivity and properties.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propionate: Similar structure but different ester group, affecting its chemical behavior.
Eigenschaften
CAS-Nummer |
5396-66-7 |
|---|---|
Molekularformel |
C11H12Br2O4 |
Molekulargewicht |
368.02 g/mol |
IUPAC-Name |
methyl 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H12Br2O4/c1-16-8-5-6(3-4-7(8)14)9(12)10(13)11(15)17-2/h3-5,9-10,14H,1-2H3 |
InChI-Schlüssel |
XORGKABKTNFJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C(C(=O)OC)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


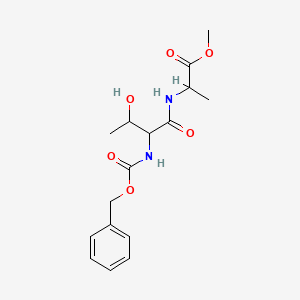
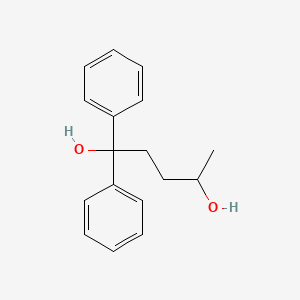

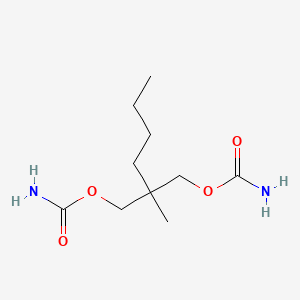
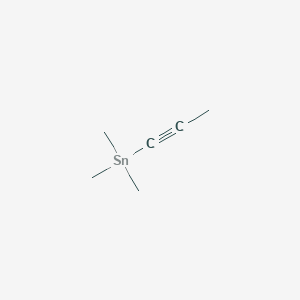
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
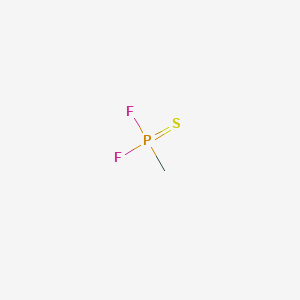
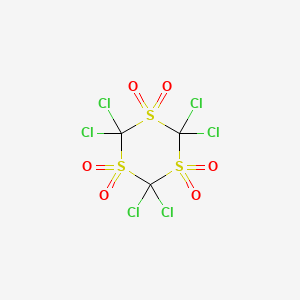
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
